An In-Depth Technical Guide to Ethyl 2-[4-(trifluoromethoxy)anilino]acetate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Ethyl 2-[4-(trifluoromethoxy)anilino]acetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-[4-(trifluoromethoxy)anilino]acetate is a fluorinated organic compound of increasing interest within the realms of medicinal chemistry and materials science. Its structural architecture, featuring a trifluoromethoxy-substituted aniline core linked to an ethyl acetate moiety, imparts a unique combination of physicochemical properties. The trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable functional group in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate, detailed synthetic protocols, and an exploration of its current and potential applications in drug discovery and development.
Physicochemical Properties
The precise tuning of a molecule's physical and chemical properties is paramount in the development of new chemical entities. Ethyl 2-[4-(trifluoromethoxy)anilino]acetate possesses a distinct set of characteristics that are advantageous for its application in synthetic and medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂F₃NO₃ | [1] |
| Molecular Weight | 263.21 g/mol | [1] |
| CAS Number | 306935-79-5 | [1] |
| Appearance | Not explicitly stated, likely a solid or oil | - |
| Melting Point | No experimental data available | - |
| Boiling Point | No experimental data available | - |
| Solubility | Expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and methanol. Sparingly soluble in water. | Inferred from structural components |
Molecular Structure and Visualization
The molecular structure of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate is fundamental to its reactivity and interaction with biological targets. The trifluoromethoxy group at the para-position of the aniline ring significantly influences the electron density of the aromatic system and the basicity of the secondary amine.
Caption: Molecular structure of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate.
Synthesis and Experimental Protocols
The synthesis of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate is typically achieved through the N-alkylation of 4-(trifluoromethoxy)aniline with an ethyl haloacetate, most commonly ethyl bromoacetate. This reaction is a standard nucleophilic substitution where the nitrogen atom of the aniline acts as the nucleophile.
Experimental Workflow: Synthesis of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate
Caption: General workflow for the synthesis of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate.
Detailed Step-by-Step Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethoxy)aniline (1.0 eq), a suitable base such as potassium carbonate (1.5-2.0 eq), and a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
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Addition of Alkylating Agent: While stirring the mixture, add ethyl bromoacetate (1.1-1.2 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
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Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, remove it by filtration. The solvent is then removed under reduced pressure.
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Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine to remove any remaining inorganic impurities and DMF.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure Ethyl 2-[4-(trifluoromethoxy)anilino]acetate.
Causality Behind Experimental Choices:
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Base: A mild inorganic base like potassium carbonate is used to deprotonate the aniline's amino group, increasing its nucleophilicity without causing significant side reactions.
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Solvent: Polar aprotic solvents like acetonitrile or DMF are chosen because they can dissolve the reactants and facilitate the SN2 reaction mechanism.
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Temperature: Heating the reaction increases the rate of reaction. The chosen temperature is a balance between achieving a reasonable reaction time and minimizing potential side reactions or degradation of the product.
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate is centered around the secondary amine, the ester functionality, and the aromatic ring.
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N-Acylation/Sulfonylation: The secondary amine can be readily acylated or sulfonylated to introduce a variety of functional groups, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
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Ester Hydrolysis: The ethyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then be coupled with amines to form amides.
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Aromatic Substitution: The electron-donating nature of the anilino group can activate the aromatic ring towards electrophilic substitution, although the trifluoromethoxy group is deactivating.
The trifluoromethoxy group is a key feature that makes this compound attractive for drug discovery. It can improve a drug candidate's metabolic stability by blocking potential sites of oxidation.[2] Furthermore, its high lipophilicity can enhance membrane permeability and oral bioavailability. These properties are highly desirable in the development of new therapeutics.[2]
While specific applications of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate are not extensively documented in publicly available literature, its structural motifs are present in molecules being investigated for a range of therapeutic targets. The anilinoacetate scaffold is a common feature in various biologically active compounds.[3]
Spectroscopic Characterization
¹H NMR:
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Ethyl group: A triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.1-4.3 ppm (CH₂).
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Methylene group (N-CH₂): A singlet or a doublet (if coupled to the N-H proton) around 3.8-4.2 ppm.
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N-H proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.
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Aromatic protons: A set of doublets in the aromatic region (approximately 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.
¹³C NMR:
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Ethyl group: Peaks around 14 ppm (CH₃) and 61 ppm (CH₂).
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Methylene group (N-CH₂): A peak around 45-50 ppm.
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Aromatic carbons: Four distinct signals in the aromatic region (approximately 115-150 ppm). The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.
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Carbonyl carbon: A peak around 170 ppm.
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Trifluoromethoxy carbon: A quartet around 120 ppm with a large C-F coupling constant.
FTIR:
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N-H stretch: A sharp peak around 3300-3400 cm⁻¹.
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C-H stretches: Peaks in the range of 2850-3000 cm⁻¹.
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C=O stretch (ester): A strong, sharp peak around 1730-1750 cm⁻¹.
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C-F stretches: Strong, characteristic absorptions in the region of 1100-1300 cm⁻¹.
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C-O stretches (ester and ether): Peaks in the 1000-1300 cm⁻¹ region.
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Aromatic C=C stretches: Peaks in the 1500-1600 cm⁻¹ region.
Safety and Handling
A specific Safety Data Sheet (SDS) for Ethyl 2-[4-(trifluoromethoxy)anilino]acetate is not widely available. However, based on the known hazards of its precursors, 4-(trifluoromethoxy)aniline and ethyl haloacetates, appropriate safety precautions should be taken.
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4-(Trifluoromethoxy)aniline: This precursor is known to be toxic if swallowed or in contact with skin, and can cause skin and eye irritation.[4]
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Ethyl Bromoacetate: This reagent is a lachrymator and is corrosive.
It is therefore recommended to handle Ethyl 2-[4-(trifluoromethoxy)anilino]acetate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
Ethyl 2-[4-(trifluoromethoxy)anilino]acetate is a valuable building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. Its unique combination of a trifluoromethoxy-substituted aniline and an ethyl acetate moiety provides a versatile platform for chemical modification. While detailed experimental data on its physical properties and biological activity are still emerging, the established importance of the trifluoromethoxy group in medicinal chemistry suggests that this compound will continue to be of significant interest to researchers in the field. This guide provides a foundational understanding of its properties and synthesis, serving as a valuable resource for scientists working with this and related compounds.
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